molecular formula C14H19N3O2 B2736923 N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide CAS No. 1281102-91-7

N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide

Cat. No.: B2736923
CAS No.: 1281102-91-7
M. Wt: 261.325
InChI Key: RJQBVSATHARUBS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide is a synthetic organic compound characterized by its unique structural features This compound contains a cyanocyclobutyl group, a dimethyl-substituted oxazole ring, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide typically involves multiple steps:

  • Formation of the Cyanocyclobutyl Intermediate

      Starting Material: Cyclobutylamine.

      Reaction: Cyclobutylamine is reacted with cyanogen bromide (BrCN) under basic conditions to form 1-cyanocyclobutylamine.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C).

  • Synthesis of the Oxazole Ring

      Starting Material: 3,5-dimethyl-4-hydroxy-1,2-oxazole.

      Reaction: The hydroxy group is converted to a leaving group (e.g., tosylate) and then substituted with the cyanocyclobutylamine.

      Conditions: This step is typically performed in the presence of a base such as triethylamine at room temperature.

  • Formation of the Final Compound

      Starting Material: The intermediate from the previous step.

      Reaction: The intermediate is acylated with N-methylpropanoyl chloride.

      Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) with a base such as pyridine to neutralize the generated HCl.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the methyl groups on the oxazole ring can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of the nitrile group to an amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution at the oxazole ring or the cyanocyclobutyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The cyanocyclobutyl group and oxazole ring are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbutanamide: Similar structure but with a butanamide moiety.

Uniqueness

N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9(12-10(2)16-19-11(12)3)13(18)17(4)14(8-15)6-5-7-14/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQBVSATHARUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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